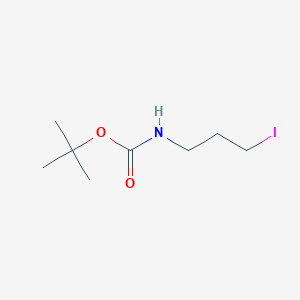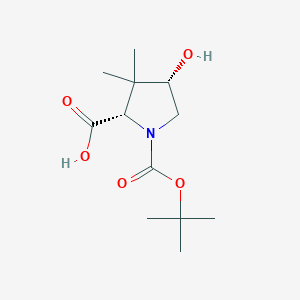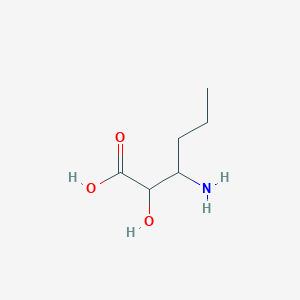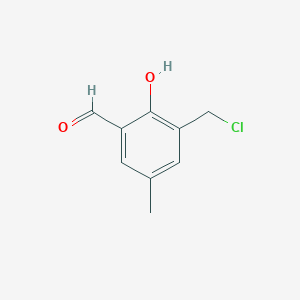
3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde
Übersicht
Beschreibung
The compound “3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde” likely contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde” are not available, similar compounds such as 3-(chloromethyl)pyridine hydrochloride have been synthesized using various raw materials and solvents . Another synthetic method involves the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate .Chemical Reactions Analysis
The compound “3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde” would likely undergo reactions typical of aromatic compounds with chloromethyl, hydroxyl, and aldehyde groups. For instance, the chloromethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde” would depend on its specific molecular structure. For instance, similar compounds like pentane, 3-(chloromethyl)- have a molecular weight of 120.62 g/mol and a XLogP3 of 2.9 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Hyper Cross-linked Polymers (HCPs) HCPs are a class of porous materials that have been intensively used in recent years . They are synthesized by Friedel Craft reactions, and chloromethyl substituted aromatic compounds like “3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde” can be used in these reactions . HCPs have high surface areas, good porosity, low density, efficient adsorption properties, and high thermal and chemical stability .
Water Treatment
HCPs, which can be synthesized using chloromethyl substituted aromatic compounds, have applications in water treatment . Their high surface area and excellent porosity make them suitable for efficient adsorption and removal of pollutants from water .
Gas Storage
The high surface area and excellent porosity of HCPs also make them promising candidates for gas storage . They can adsorb gases within their pores, making them useful in applications that require the storage and release of gases .
Drug Delivery
HCPs have been used in drug delivery systems . The pores in these polymers can be loaded with drugs, which can then be released in a controlled manner .
5. Synthesis of Fine or Special Chemicals Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals . They can be used in the synthesis of a wide range of compounds .
Synthesis of Polymers and Pharmaceuticals
Chloromethyl substituted aromatic compounds can also be used in the synthesis of polymers and pharmaceuticals . Their reactivity and ability to form various chemical bonds make them useful in these applications .
Catalyst in Organic Synthesis
Chloromethyl substituted aromatic compounds have been harnessed as a catalyst in organic synthesis . They can speed up chemical reactions without being consumed in the process .
8. Reactant in the Synthesis of Organometallic Compounds These compounds have also been used as reactants in the synthesis of organometallic compounds . Organometallic compounds have applications in a wide range of areas, including catalysis, medicine, and materials science .
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst . Oxidative addition may occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
The compound’s potential use in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been reported to have high lipophilic properties and a longer elimination time, indicating extensive distribution in deep tissues during absorption .
Result of Action
Its potential use in sm cross-coupling reactions suggests it may facilitate the formation of new carbon–carbon bonds .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,5,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGOJSMSPQCKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373061 | |
| Record name | 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192819-68-4 | |
| Record name | 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




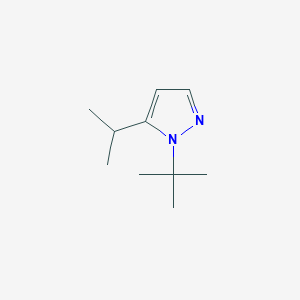

![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)
